molecular formula C14H16N2OS B2781490 Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- CAS No. 476278-39-4

Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5-

Cat. No.: B2781490
CAS No.: 476278-39-4
M. Wt: 260.36
InChI Key: SSTBQXVINJNSPP-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group, a methyl group, and a tetrahydrobenzo[b]thiophene moiety, which are attached to a cyclopropanecarboxamide structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Comparison with Similar Compounds

Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- can be compared with other cyanoacetamide derivatives and thiophene-containing compounds. Similar compounds include N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide and methyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate . These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the cyclopropanecarboxamide moiety in Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- imparts unique chemical properties, making it distinct from other related compounds.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-8-2-5-12-10(6-8)11(7-15)14(18-12)16-13(17)9-3-4-9/h8-9H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTBQXVINJNSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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